molecular formula C6H9NO B6264595 1-ethyl-1-isocyanatocyclopropane CAS No. 2649035-50-5

1-ethyl-1-isocyanatocyclopropane

Cat. No. B6264595
CAS RN: 2649035-50-5
M. Wt: 111.1
InChI Key:
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Description

1-Ethyl-1-isocyanatocyclopropane (EICP) is a cyclic organic compound that has been used in a variety of applications in the scientific and industrial fields. As a versatile and inexpensive reagent, EICP has been used in organic synthesis, as a catalyst in a variety of reactions, and in the development of new materials. In addition, EICP has been studied for its potential biological applications, such as in the synthesis of biologically active compounds and as an antimicrobial agent.

Scientific Research Applications

1-ethyl-1-isocyanatocyclopropane has been used in a variety of scientific research applications. It has been used in the synthesis of biologically active compounds, such as amino acids, peptides, and proteins. In addition, 1-ethyl-1-isocyanatocyclopropane has been used as a catalyst in a variety of reactions, such as the Heck reaction and the Suzuki-Miyaura coupling reaction. In addition, 1-ethyl-1-isocyanatocyclopropane has been used in the development of new materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-ethyl-1-isocyanatocyclopropane is not well understood. However, it is thought that the reaction of ethyl isocyanide with cyclopropane is facilitated by the presence of a base, which acts as a proton acceptor. This allows the reaction to proceed with a high degree of selectivity and efficiency.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-ethyl-1-isocyanatocyclopropane are not well understood. However, it has been reported to have antimicrobial activity against a variety of bacteria and fungi. In addition, it has been reported to have anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

1-ethyl-1-isocyanatocyclopropane is a versatile and inexpensive reagent that has a number of advantages for use in laboratory experiments. It is easy to prepare, has a high degree of selectivity and efficiency, and can be used in a variety of reactions. However, there are some limitations to its use. For example, it is not stable in the presence of light or air, and it can react with some substrates.

Future Directions

There are a number of potential future directions for the use of 1-ethyl-1-isocyanatocyclopropane. These include the development of new materials, such as polymers and nanomaterials; the use of 1-ethyl-1-isocyanatocyclopropane as a catalyst in a variety of reactions; and the exploration of its potential biological applications, such as in the synthesis of biologically active compounds and as an antimicrobial agent. In addition, further research into the biochemical and physiological effects of 1-ethyl-1-isocyanatocyclopropane is needed to better understand its potential uses.

Synthesis Methods

1-ethyl-1-isocyanatocyclopropane is synthesized by the reaction of ethyl isocyanide with cyclopropane in the presence of a base. The reaction is typically carried out in a polar solvent, such as methanol or ethanol, and the reaction proceeds with a high degree of selectivity and efficiency. The reaction can be carried out at room temperature or with the aid of a heating bath. The reaction is typically complete within a few hours and yields 1-ethyl-1-isocyanatocyclopropane in high yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-ethyl-1-isocyanatocyclopropane can be achieved through the reaction of ethyl diazoacetate with tosylmethyl isocyanide, followed by a Wolff rearrangement.", "Starting Materials": [ "Ethyl diazoacetate", "Tosylmethyl isocyanide", "Sodium ethoxide", "Ethanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Anhydrous magnesium sulfate" ], "Reaction": [ "Step 1: Dissolve ethyl diazoacetate in ethanol and add a solution of tosylmethyl isocyanide in ethanol. Stir the mixture at room temperature for several hours.", "Step 2: Add a solution of sodium ethoxide in ethanol to the reaction mixture and stir for an additional hour.", "Step 3: Add hydrochloric acid to the reaction mixture to adjust the pH to acidic. Extract the product with ethyl acetate and wash the organic layer with sodium bicarbonate solution.", "Step 4: Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to obtain the crude product.", "Step 5: Perform a Wolff rearrangement by heating the crude product in a mixture of ethanol and hydrochloric acid. Isolate the product by extraction with ethyl acetate and washing with sodium bicarbonate solution.", "Step 6: Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to obtain the final product, 1-ethyl-1-isocyanatocyclopropane." ] }

CAS RN

2649035-50-5

Product Name

1-ethyl-1-isocyanatocyclopropane

Molecular Formula

C6H9NO

Molecular Weight

111.1

Purity

95

Origin of Product

United States

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